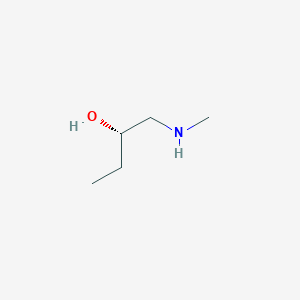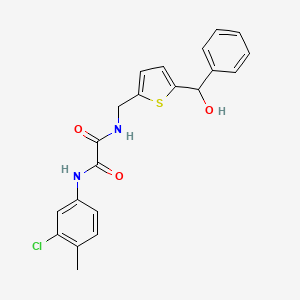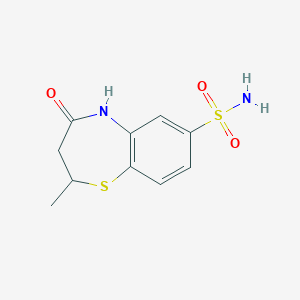
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine, also known as JNJ-42153605, is a novel compound that has been developed as a potential therapeutic agent for various central nervous system (CNS) disorders. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and acts by inhibiting the reuptake of serotonin in the brain, leading to increased levels of this neurotransmitter.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine involves the inhibition of SERT, which leads to increased levels of serotonin in the synaptic cleft. This, in turn, enhances serotonergic neurotransmission and has been shown to improve mood and reduce anxiety.
Biochemical and Physiological Effects:
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine has been shown to have a range of biochemical and physiological effects, including the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine for lab experiments is its high affinity and selectivity for SERT, which makes it a useful tool for studying the serotonergic system. However, one limitation is that it is a relatively new compound, and further studies are needed to fully understand its pharmacological properties.
Direcciones Futuras
There are several potential future directions for research on (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine, including:
1. Investigating its potential therapeutic applications in other CNS disorders, such as schizophrenia and bipolar disorder.
2. Studying its effects on other neurotransmitter systems, such as the dopaminergic and noradrenergic systems.
3. Developing novel analogs of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine with improved pharmacological properties.
4. Investigating its potential use as a biomarker for CNS disorders, such as depression and anxiety.
In conclusion, (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine is a novel compound with potential therapeutic applications in various CNS disorders. Its high affinity and selectivity for SERT make it a useful tool for studying the serotonergic system, and there are several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine involves a multi-step process that starts with the reaction of 2,2-difluorocyclopentanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to give the amine intermediate, which is further reacted with (S)-1-(2-chloroethyl)aziridine to yield the final product.
Aplicaciones Científicas De Investigación
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine has been extensively studied for its potential therapeutic applications in various CNS disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD). It has been shown to have a high affinity and selectivity for the serotonin transporter (SERT), which is the primary target of SSRIs.
Propiedades
IUPAC Name |
(2S)-2-(2,2-difluorocyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7H,2-5,11H2,1H3/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJOSGVCKNFTL-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

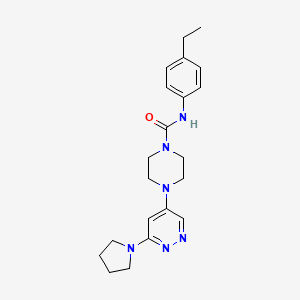
![Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2437576.png)
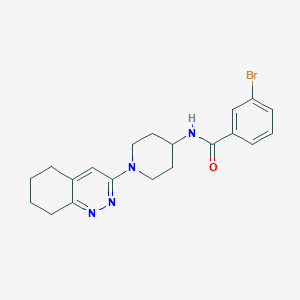
![Bicyclo[4.2.0]oct-2-en-7-one](/img/structure/B2437578.png)
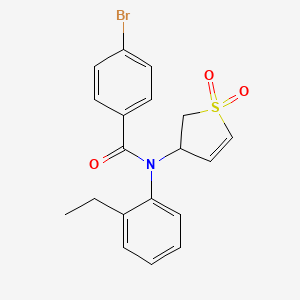
![2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B2437582.png)
![2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B2437584.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)
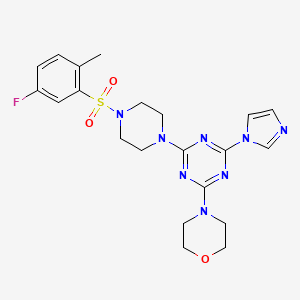
![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)

